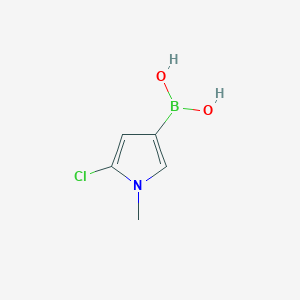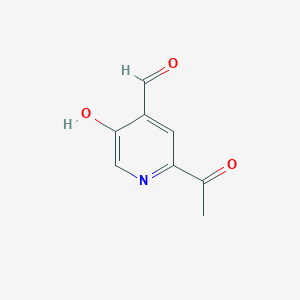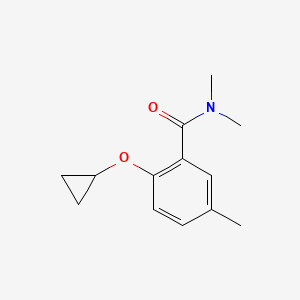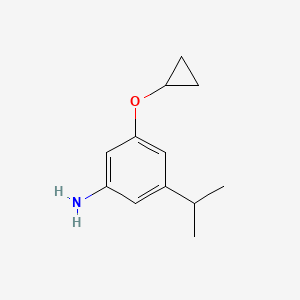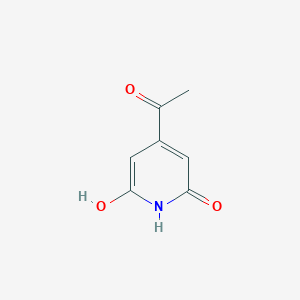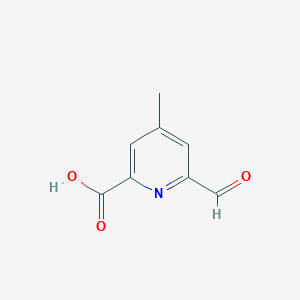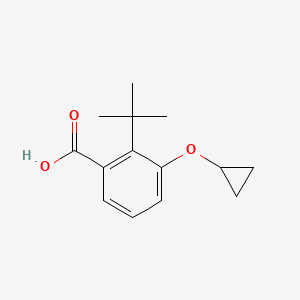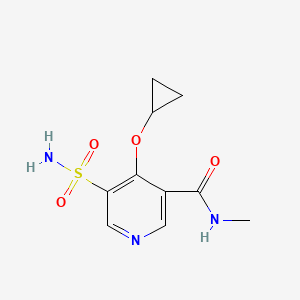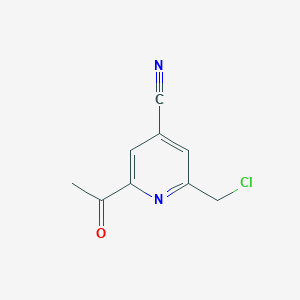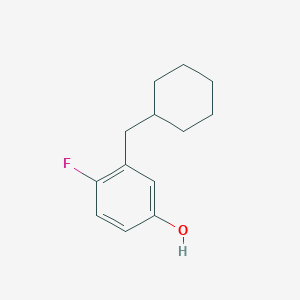![molecular formula C15H19F3N2O3 B14842515 Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14842515.png)
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate is a chemical compound with the molecular formula C15H19F3N2O3 and a molecular weight of 332.32 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an acetyl group and an ethylcarbamate moiety. The tert-butyl group provides steric hindrance, making the compound relatively stable under various conditions.
Preparation Methods
The synthesis of tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring:
Introduction of the ethylcarbamate moiety: The ethylcarbamate group is introduced via a nucleophilic substitution reaction, where the pyridine derivative reacts with tert-butyl chloroformate in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and bases (e.g., sodium hydroxide) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the discovery of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 2-[2-acetyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: This compound has a similar structure but lacks the acetyl group, which may affect its reactivity and biological activity.
Tert-butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: This compound contains a different substituent on the pyridine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H19F3N2O3 |
|---|---|
Molecular Weight |
332.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O3/c1-9(21)11-7-10(8-12(20-11)15(16,17)18)5-6-19-13(22)23-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,19,22) |
InChI Key |
YPQDGMZWHZGDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CCNC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


